2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one
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Overview
Description
2-Methyl-6H-furo2,3-gbenzopyran-6-one is a chemical compound belonging to the class of extended flavonoids. These compounds are characterized by having one or more rings fused onto the phenyl-substituted benzopyran framework
Preparation Methods
The synthesis of 2-Methyl-6H-furo2,3-gbenzopyran-6-one involves several steps. One method includes the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with sodium acetate and acetic anhydride . Another method involves the synthesis of phenyl-substituted furanobenzopyrones, which includes the preparation of 1,2-diphenyl-6-methyl-8-oxo-8H-furo2,3-hbenzopyran .
Chemical Reactions Analysis
2-Methyl-6H-furo2,3-gbenzopyran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium acetate, acetic anhydride, and pyridine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-6H-furo2,3-gbenzopyran-6-one has several scientific research applications. It is used in the synthesis of novel compounds with potential biological activities. For example, it has been used in the synthesis of 2-aroyl-7H-furo3,2-gbenzopyran-7-ones, which have shown potential in various biological assays .
Mechanism of Action
The mechanism of action of 2-Methyl-6H-furo2,3-gbenzopyran-6-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that this compound exerts its effects through modulation of specific enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
2-Methyl-6H-furo2,3-gbenzopyran-6-one can be compared with other similar compounds such as 7H-Furo3,2-gbenzopyran-7-one and 2-phenyl-4H-furo[2,3-h]chromen-4-one . These compounds share a similar benzopyran framework but differ in their specific substituents and functional groups. The uniqueness of 2-Methyl-6H-furo2,3-gbenzopyran-6-one lies in its specific methyl and furo substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
63377-06-0 |
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Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-methylfuro[2,3-g]chromen-6-one |
InChI |
InChI=1S/C12H8O3/c1-7-4-9-6-10-8(5-11(9)14-7)2-3-12(13)15-10/h2-6H,1H3 |
InChI Key |
UQWOYYKCRQPHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C3C=CC(=O)OC3=C2 |
Origin of Product |
United States |
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